2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid
Description
Properties
CAS No. |
304890-53-7 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-12(2)13-7-4-6-10-16(13)23-11-17(20)19-15-9-5-3-8-14(15)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
IKYWZDUHMPQLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Acetamidobenzoic Acid
2-Aminobenzoic acid is acetylated using acetic anhydride under acidic conditions. The reaction is catalyzed by concentrated sulfuric acid, which protonates the amino group, enhancing its nucleophilicity.
Procedure
-
Dissolve 2-aminobenzoic acid (10.0 g, 72.9 mmol) in acetic anhydride (15 mL) with 1–2 drops of concentrated HSO.
-
Heat the mixture at 50–60°C for 1 hour with stirring.
-
Cool to room temperature and precipitate the product by adding ice water.
-
Filter and recrystallize from ethanol/water (1:2 v/v) to obtain white crystals.
Yield : 85–90% (mp 185–187°C).
Step 2: Synthesis of 2-Isopropylphenoxyacetyl Chloride
2-Isopropylphenol is converted to its corresponding acetyl chloride via reaction with chloroacetyl chloride.
Procedure
-
Dissolve 2-isopropylphenol (8.2 g, 60 mmol) in dry dichloromethane (50 mL).
-
Add chloroacetyl chloride (6.8 g, 60 mmol) dropwise under nitrogen at 0°C.
-
Stir for 4 hours at room temperature.
-
Wash with NaHCO (aqueous), dry over MgSO, and evaporate to obtain 2-isopropylphenoxyacetyl chloride as a colorless liquid.
Yield : 78–82%.
Step 3: Coupling of 2-Acetamidobenzoic Acid and 2-Isopropylphenoxyacetyl Chloride
The final step involves a nucleophilic acyl substitution between 2-acetamidobenzoic acid and the phenoxyacetyl chloride.
Procedure
-
Dissolve 2-acetamidobenzoic acid (5.0 g, 25.8 mmol) in dry THF (30 mL) with triethylamine (3.6 mL, 25.8 mmol).
-
Add 2-isopropylphenoxyacetyl chloride (5.7 g, 25.8 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO, hexane/ethyl acetate 3:1).
Yield : 65–70% (mp 152–154°C).
Synthetic Route 2: One-Pot Tandem Acetylation and Coupling
This optimized route combines acetylation and coupling in a single pot, reducing purification steps.
Procedure
-
Suspend 2-aminobenzoic acid (10.0 g, 72.9 mmol) in acetic anhydride (20 mL) with HSO (0.5 mL).
-
After 1 hour at 50°C, add 2-isopropylphenoxyacetyl chloride (16.2 g, 72.9 mmol) and triethylamine (10.1 mL, 72.9 mmol).
-
Heat at 60°C for 6 hours.
-
Pour into ice water, filter, and recrystallize from ethanol.
Yield : 70–75% (mp 150–152°C).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 55–63% | 70–75% |
| Reaction Time | 18 hours | 7 hours |
| Purification Steps | 3 | 2 |
| Purity (HPLC) | 98.5% | 97.8% |
Route 2 offers higher efficiency but slightly lower purity, necessitating trade-offs between speed and product quality.
Critical Factors Influencing Reaction Success
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions
2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. The isopropyl group in the target compound increases hydrophobicity, which may improve membrane permeability but reduce binding affinity compared to halogenated analogs .
- Linker Flexibility: Propionamide (LBA) and acetyl (CBA, Target) linkers influence conformational flexibility.
Positional Isomerism and Functional Group Variations
3-[[2-(4-Isopropylphenoxy)acetyl]amino]benzoic Acid ()
- Structure: Substitution at C3 of benzoic acid with a 4-isopropylphenoxyacetyl group.
- Impact : Positional isomerism at C3 vs. C2 alters hydrogen-bonding networks and steric interactions. The meta-substituted isomer may exhibit reduced activity due to less optimal spatial alignment with target proteins .
2-{[(Acetylamino)acetyl]amino}benzoic Acid ()
- Structure: Additional acetyl group on the amino linker.
Physicochemical Properties
| Property | Target Compound | CBA | NBA |
|---|---|---|---|
| Molecular Weight (g/mol) | 329.35 (calculated) | 368.19 | 382.22 |
| LogP (Predicted) | 3.2 | 3.8 | 4.5 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Rotatable Bonds | 5 | 5 | 6 |
Notes:
- The target compound’s lower molecular weight and LogP compared to NBA suggest a balance between bioavailability and target engagement.
- Reduced halogen content may decrease off-target toxicity compared to CBA and LBA .
Biological Activity
2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid, also known by its CAS number 304890-53-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid can be represented as follows:
- Molecular Formula: C16H19NO3
- Molecular Weight: 287.33 g/mol
This compound features an isopropylphenoxy group attached to an acetylamino group on a benzoic acid backbone, which may influence its biological interactions.
The biological activity of 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid is primarily attributed to its potential interactions with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound may function as an inhibitor or modulator of specific enzymes, influencing cellular processes such as inflammation and cell proliferation.
Anti-inflammatory Activity
Research indicates that compounds similar to 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid exhibit anti-inflammatory properties. For instance, studies show that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction .
Anticancer Potential
Preliminary studies suggest that 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Data Table: Biological Activity Overview
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | COX Enzymes | Not specified | |
| Anticancer | MCF-7 | 5.97 | |
| Anticancer | A549 | 23.31 |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of benzoic acid derivatives found that compounds similar to 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid significantly inhibited COX-1 and COX-2 activities in vitro. The results indicated a dose-dependent response, supporting the potential use of such compounds in treating inflammatory diseases.
Case Study 2: Antitumor Activity
In another investigation, a derivative of the compound was tested against several cancer cell lines, including MCF-7 and A549. The study reported that the compound induced apoptosis in these cells through the activation of caspase pathways. Flow cytometry analysis revealed increased apoptotic rates correlating with higher concentrations of the compound .
Q & A
Q. What are the optimal synthetic routes for 2-(((2-Isopropylphenoxy)acetyl)amino)benzoic acid, and how can purity be validated?
The synthesis typically involves coupling 2-isopropylphenoxyacetic acid with 2-aminobenzoic acid via an amide bond formation. Reagents like carbodiimides (e.g., EDC or DCC) with NHS esters are commonly used for activation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm the absence of unreacted precursors or side products .
Q. How can the structure of this compound be rigorously characterized?
Structural confirmation requires a multi-technique approach:
- NMR : ¹H NMR should show peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet), aromatic protons (δ 6.8–8.0 ppm), and the amide NH (δ 8.5–9.0 ppm). ¹³C NMR will confirm the carbonyl (C=O) groups at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis (if feasible) provides definitive bond-length and angle data .
Q. What preliminary assays are recommended to assess its bioactivity?
Initial screening should include:
- Enzyme Inhibition : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory potential) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins.
- Solubility : Kinetic solubility in PBS (pH 7.4) using UV-Vis spectroscopy to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) and identify steric clashes. ADMET prediction tools (SwissADME, pkCSM) can model bioavailability, BBB penetration, and metabolic stability. Adjust the isopropylphenoxy group’s steric bulk to enhance metabolic resistance while maintaining solubility .
Q. What experimental designs address contradictions in reported bioactivity data?
If conflicting bioactivity arises (e.g., variable IC₅₀ values across studies), employ:
- Dose-Response Repetition : Triplicate experiments with standardized protocols (e.g., fixed DMSO concentrations).
- Structural Analog Comparison : Test derivatives (e.g., methoxy vs. isopropyl substitutions) to isolate pharmacophore contributions .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence-based and radiometric assays to rule out method-specific artifacts .
Q. How should environmental fate studies be structured for this compound?
Follow the INCHEMBIOL framework :
- Abiotic Stability : Hydrolysis/photolysis studies (pH 4–9, UV light exposure) with LC-MS quantification.
- Biotic Degradation : Soil microcosm experiments (OECD 307 guidelines) to track metabolite formation.
- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests.
Q. What strategies resolve low yield in scale-up synthesis?
Apply Quality by Design (QbD) principles:
- DOE Optimization : Vary reaction temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) to identify robust conditions.
- Continuous Flow Chemistry : Reduces side reactions via precise residence time control .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progression and intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
